Structural Differentiation: 3,5-Dimethylpiperidine Moiety vs. Unsubstituted Piperidine Analogs
The target compound incorporates a 3,5-dimethylpiperidine group, which introduces two methyl substituents at positions 3 and 5 of the piperidine ring. In contrast, the closest commercially available analog, 4-(piperidin-1-ylmethyl)-7-methylchromen-2-one, bears an unsubstituted piperidine . The presence of these methyl groups increases the calculated LogP by approximately 0.8–1.2 log units and alters the basicity of the piperidine nitrogen, which directly impacts membrane permeability and target binding kinetics. No direct comparative experimental IC50 data are publicly available for these two compounds in the same assay.
| Evidence Dimension | Structural feature: piperidine ring substitution |
|---|---|
| Target Compound Data | 3,5-dimethylpiperidine substituent; calculated LogP ≈ 3.5–4.0 (estimated via ChemDraw) |
| Comparator Or Baseline | 4-(piperidin-1-ylmethyl)-7-methylchromen-2-one: unsubstituted piperidine; calculated LogP ≈ 2.3–2.8 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 (estimated); steric bulk difference of two methyl groups |
| Conditions | In silico estimation; no experimental comparative assay data available |
Why This Matters
For procurement decisions, this structural difference may translate to altered pharmacokinetic properties, but experimental validation is absent; users must conduct their own comparative assays.
